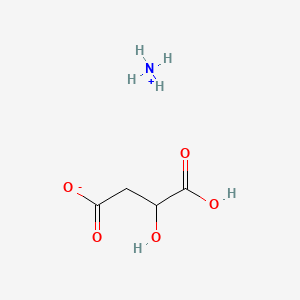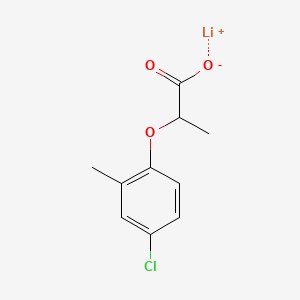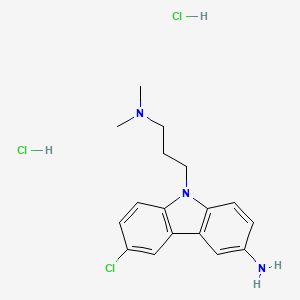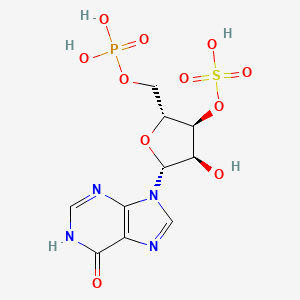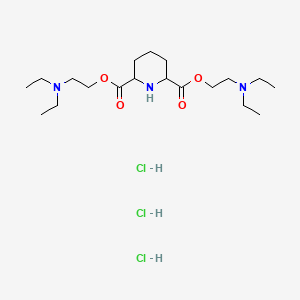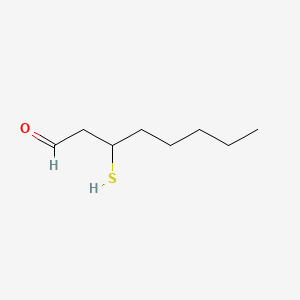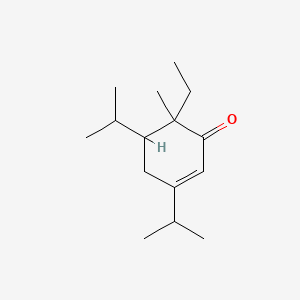
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H6N2Na2O8S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of amino, nitro, and disulphonic acid groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt typically involves several steps:
Sulfonation: Naphthalene undergoes sulfonation to introduce sulfonic acid groups.
Nitration: The sulfonated naphthalene is then nitrated to introduce the nitro group.
Separation of Isomers: Magnesium salts are used to separate the isomers.
Formation of Sodium Salt: The separated isomer is converted to its sodium salt form using sodium hydroxide.
Reduction: The nitro group is reduced to an amino group using iron powder in a hydrochloric acid medium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder in hydrochloric acid is commonly used for reduction reactions.
Substitution: Sulfonyl chlorides and amines are used in substitution reactions to form various derivatives.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, sulfonamides, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme reactions and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the nitro group can participate in redox reactions, and the sulfonic acid groups can enhance solubility and reactivity. These interactions enable the compound to participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
3-Aminonaphthalene-1,5-disulphonic acid: Similar structure but lacks the nitro group.
6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Different position of amino and sulfonic acid groups.
3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-Amino-7-nitronaphthalene-1,5-disulphonic acid, sodium salt is unique due to the presence of both amino and nitro groups along with disulphonic acid groups. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical and biological applications.
Properties
CAS No. |
83949-47-7 |
|---|---|
Molecular Formula |
C10H6N2Na2O8S2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
disodium;3-amino-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8N2O8S2.2Na/c11-5-1-7-8(9(2-5)21(15,16)17)3-6(12(13)14)4-10(7)22(18,19)20;;/h1-4H,11H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI Key |
KYTPKZPXPUPICJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


